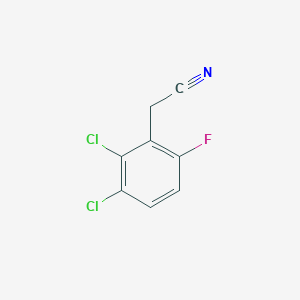

2,3-Dichloro-6-fluorophenylacetonitrile

Description

Contextualization within Arylacetonitrile Chemistry

Arylacetonitriles, which are derivatives of acetonitrile (B52724) featuring an aryl group substituent, represent a cornerstone class of intermediates in organic synthesis. Their importance stems from their synthetic versatility, relative ease of preparation, and the presence of multiple reactive sites. researchgate.net The nitrile group (-CN) and the adjacent α-methylene bridge (-CH2-) are both amenable to a wide array of chemical transformations.

These compounds serve as crucial precursors for a multitude of more complex molecules, particularly heterocyclic scaffolds that form the core of many biologically active agents. researchgate.net Researchers in medicinal chemistry frequently utilize arylacetonitriles to construct diverse molecular libraries for drug discovery programs. researchgate.netmdpi.com The reactivity of the methylene (B1212753) group, for instance, allows for alkylation and condensation reactions, while the nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or used in cyclization reactions to form nitrogen-containing heterocycles.

Significance of Halogenated Phenylacetonitriles in Synthetic Chemistry

The introduction of halogen atoms onto the aromatic ring of a phenylacetonitrile (B145931) profoundly modifies its chemical properties and enhances its utility as a synthetic intermediate. Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov

In the context of synthetic chemistry, halogen atoms on the phenyl ring of a phenylacetonitrile serve several key functions:

Reactive Handles: Carbon-halogen bonds, particularly those involving chlorine and bromine, can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes halogenated phenylacetonitriles valuable platforms for building molecular complexity.

Directing Groups: The position of halogen atoms influences the regioselectivity of further electrophilic aromatic substitution reactions.

Modulation of Acidity: As highly electronegative elements, halogens can increase the acidity of the α-methylene protons, facilitating their deprotonation and subsequent reaction with electrophiles.

Specifically, compounds containing both fluorine and chlorine atoms are sought after for creating advanced materials and pharmaceutical intermediates. researchgate.net The presence of multiple halogen atoms, as seen in 2,3-Dichloro-6-fluorophenylacetonitrile, offers a nuanced reactivity profile for chemists to exploit in multi-step syntheses. sigmaaldrich.com

Current Research Landscape and Future Directions for 2,3-Dichloro-6-fluorophenylacetonitrile

Dedicated academic literature focusing exclusively on the synthesis and reactivity of 2,3-Dichloro-6-fluorophenylacetonitrile is limited. The compound is primarily available through commercial chemical suppliers, which suggests its role as a specialized building block in larger, often proprietary, synthetic endeavors in the pharmaceutical or agrochemical industries. fluorochem.co.uksigmaaldrich.com

The research landscape can be inferred from studies on structurally related compounds. For example, the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952), a related benzonitrile, has been developed due to its utility as a pharmaceutical intermediate. researchgate.net Similarly, synthetic routes to other precursors like 2,3-dichloro-6-nitrobenzonitrile (B29917) have been reported, highlighting the chemical community's interest in this substitution pattern.

Future academic research on 2,3-Dichloro-6-fluorophenylacetonitrile could explore several avenues:

Novel Synthetic Routes: Development of new, efficient, and scalable methods for its preparation.

Reactivity Studies: Systematic investigation of its reaction pathways, including the selective functionalization of the C-Cl bonds, reactions at the methylene group, and transformations of the nitrile moiety.

Application in Heterocyclic Synthesis: Employing the compound as a key starting material for the synthesis of novel, highly substituted heterocyclic systems, which could then be screened for biological activity. Given the prevalence of halogenated compounds in modern drug discovery, this molecule represents a promising, yet underexplored, starting point for creating new chemical entities.

Interactive Data Table for 2,3-Dichloro-6-fluorophenylacetonitrile

| Property | Value | Source |

| CAS Number | 886497-54-7 | fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₈H₄Cl₂FN | fluorochem.co.uk |

| IUPAC Name | 2-(2,3-dichloro-6-fluorophenyl)acetonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloro-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOHSANHXLZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276770 | |

| Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-54-7 | |

| Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 6 Fluorophenylacetonitrile

Strategic Approaches to the Phenylacetonitrile (B145931) Core Construction

The assembly of the 2,3-dichloro-6-fluorophenylacetonitrile molecule can be approached through various strategies, primarily centered on the formation of the phenylacetonitrile framework and the precise placement of the chloro and fluoro groups on the aromatic ring.

Introduction of the Acetonitrile (B52724) Functional Group

The introduction of the acetonitrile (–CH₂CN) group is a critical step. This is often accomplished either by direct cyanation of a suitable precursor or by the conversion of a precursor functional group into the cyanomethyl moiety.

One of the most established methods for introducing a nitrile group onto an aromatic ring is the Rosenmund-von Braun reaction . This reaction involves the treatment of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures. orgsyn.orgnih.govgoogle.com For the synthesis of 2,3-dichloro-6-fluorophenylacetonitrile, a potential precursor would be a 1,2,3-trichloro-4-fluorobenzene (B1267038) or a related polyhalogenated benzene (B151609) derivative. The high temperatures often required for the classic Rosenmund-von Braun reaction can be a limitation, though modern modifications using additives like L-proline can allow for lower reaction temperatures. nih.gov

Another powerful method is the Sandmeyer reaction , which utilizes a diazonium salt derived from an aromatic amine. researchgate.netgoogle.com In this approach, an appropriately substituted aniline (B41778), such as 2,3-dichloro-6-fluoroaniline, would be diazotized with a reagent like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide solution to yield the desired nitrile. researchgate.netgoogle.com The Sandmeyer reaction is known for its broad applicability in synthesizing a variety of aryl compounds, including nitriles. google.com

Alternatively, the acetonitrile group can be introduced by the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt, a method often referred to as the Kolbe nitrile synthesis . researchgate.net This would involve the synthesis of a 2,3-dichloro-6-fluorobenzyl halide (e.g., chloride or bromide) as a key intermediate, which is then reacted with a cyanide source like sodium cyanide. researchgate.netgoogle.com

Finally, the acetonitrile moiety can be formed through the conversion of other functional groups. For instance, a 2,3-dichloro-6-fluorobenzaldehyde (B1306592) could be converted to the corresponding phenylacetonitrile through a multi-step sequence, potentially involving reduction to the benzyl alcohol, conversion to the benzyl halide, and subsequent cyanation. google.comgoogle.com

Methods for Installing Halogen Substituents (Chlorine and Fluorine) on the Aromatic Ring

The precise installation of the two chlorine atoms and one fluorine atom at the 2, 3, and 6 positions of the phenyl ring is a complex task governed by the principles of electrophilic and nucleophilic aromatic substitution. The order of introduction of these halogens is critical and depends on their directing effects and the reactivity of the aromatic ring at each stage of the synthesis.

Electrophilic Aromatic Substitution is a common method for introducing halogens onto a benzene ring. google.com

Chlorination can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). digitellinc.com The directing effects of the substituents already present on the ring will determine the position of chlorination.

Fluorination via direct reaction with fluorine gas (F₂) is highly exothermic and difficult to control. springernature.com Therefore, indirect methods are typically employed. The Balz-Schiemann reaction is a classic method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. springernature.com More modern fluorinating agents, such as Selectfluor, provide a source of electrophilic fluorine ("F⁺") and can be used for direct fluorination under milder conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr) can also be employed, particularly for the introduction of fluorine. This reaction requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. For example, a chlorine atom on a nitro-substituted benzene ring can be displaced by a fluoride (B91410) ion.

The synthesis of 2,3-dichloro-6-fluorophenylacetonitrile would likely involve a multi-step sequence where the starting material is a strategically halogenated benzene derivative. For example, starting with a fluorinated aniline or phenol (B47542) and then introducing the chlorine atoms, or vice-versa. The directing effects of the substituents (e.g., -F, -Cl, -NH₂, -OH, -CN) must be carefully considered at each step to achieve the desired 2,3,6-substitution pattern.

Reaction Pathways and Mechanisms in 2,3-Dichloro-6-fluorophenylacetonitrile Synthesis

The synthesis of this target molecule can be envisioned through several distinct reaction pathways, each with its own set of mechanistic considerations.

Nucleophilic Aromatic Substitution Routes

A plausible route could involve the Rosenmund-von Braun reaction starting from a suitable polyhalogenated benzene. For instance, reacting 1,2,4-trichloro-3-fluorobenzene with copper(I) cyanide could potentially yield the target nitrile. The mechanism is believed to involve an oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to give the aryl nitrile. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 1,2,4-Trichloro-3-fluorobenzene | CuCN, high-boiling solvent (e.g., DMF, pyridine) | 2,3-Dichloro-6-fluorophenylacetonitrile | Rosenmund-von Braun |

| 2,3-Dichloro-6-fluoroaniline | 1. NaNO₂, HCl 2. CuCN | 2,3-Dichloro-6-fluorophenylacetonitrile | Sandmeyer Reaction |

| 2,3-Dichloro-6-fluorobenzyl chloride | NaCN or KCN | 2,3-Dichloro-6-fluorophenylacetonitrile | Kolbe Nitrile Synthesis |

Another key nucleophilic substitution pathway is the Sandmeyer reaction . Starting from 2,3-dichloro-6-fluoroaniline, diazotization followed by treatment with copper(I) cyanide would furnish the final product. researchgate.net The mechanism of the Sandmeyer reaction is thought to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. researchgate.net

Electrophilic Substitution Strategies

An alternative strategy would involve building the halogen substitution pattern on a pre-existing phenylacetonitrile core. For example, starting with 2-fluorophenylacetonitrile, one could attempt a regioselective dichlorination. However, controlling the regioselectivity of electrophilic chlorination on a ring already substituted with a fluorine and a cyanomethyl group would be challenging due to the complex interplay of their directing effects. The fluorine atom is an ortho-, para-director, while the cyanomethyl group is a meta-director.

A more controlled approach would involve the synthesis of a precursor like 2,3-dichloro-6-fluorotoluene, which could then be converted to the phenylacetonitrile. The synthesis of 2,3-dichlorotoluene (B105489) itself can be achieved through various methods, including the chlorination of toluene (B28343). Subsequent fluorination and conversion of the methyl group to a cyanomethyl group would be required. The conversion of a toluene derivative to a phenylacetonitrile can be achieved by radical bromination of the benzylic position to form a benzyl bromide, followed by nucleophilic substitution with a cyanide salt.

| Precursor | Reaction Sequence | Intermediate(s) |

| 2-Fluorophenylacetonitrile | Dichlorination (e.g., Cl₂/FeCl₃) | Isomeric dichlorofluorophenylacetonitriles |

| 2,3-Dichlorotoluene | 1. Fluorination 2. Benzylic Bromination 3. Cyanation | 2,3-Dichloro-6-fluorotoluene, 2,3-Dichloro-6-fluorobenzyl bromide |

Radical-Mediated Synthetic Approaches

Recent advances in organic synthesis have highlighted the utility of radical-mediated reactions for the formation of C-C bonds, including cyanation. researchgate.net These reactions often proceed under mild conditions and can offer alternative selectivities compared to traditional ionic pathways.

| Reaction Type | Catalyst System | Cyanide Source | General Mechanism |

| Photoredox/Copper Dual Catalysis | Organic Dye (photocatalyst) + Chiral Copper Complex | Various | Generation of a radical intermediate which is trapped by a copper-cyanide species. |

| Radical-mediated Ring Opening | Photoredox/Copper Catalysis | Various | Generation of a cyanoalkyl radical via ring-opening C-C cleavage. researchgate.net |

Optimization of Synthetic Parameters

The optimization of synthetic parameters is fundamental to maximizing yield, purity, and cost-effectiveness in the production of 2,3-Dichloro-6-fluorophenylacetonitrile. Key factors include the choice of solvent systems, precise control of temperature and pressure, and the implementation of effective catalytic systems.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent medium plays a pivotal role in the synthesis of halogenated benzonitriles, influencing reaction rates, equilibrium positions, and product isolation. The final step in many synthetic routes to compounds like 2,3-Dichloro-6-fluorophenylacetonitrile is the dehydration of the corresponding amide, 2,3-Dichloro-6-fluorophenylacetamide. The choice of solvent for this transformation is critical for achieving high yields and purity.

In related syntheses, various organic solvents have been evaluated. For the dehydration of 2,6-dichloro-3-fluorobenzamide, ethyl acetate (B1210297) (EtOAc) was found to be an effective solvent. researchgate.net Other solvents such as toluene and dichloromethane (B109758) have also been successfully employed in similar dehydration reactions, demonstrating their utility in industrial processes. google.com The selection is often based on a balance of reactivity, solubility of reactants and catalysts, ease of removal post-reaction, and cost.

For purification, recrystallization is a common technique, and the solvent system is crucial for obtaining a high-purity product. A patent for a similar compound specifies that recrystallization can be performed using a mixed solvent system composed of an organic solvent (such as methanol, ethanol, isopropanol, acetone, or acetonitrile) and water. google.com

| Synthetic Step | Solvent | Purpose | Observed Yield/Outcome | Reference |

|---|---|---|---|---|

| Dehydration | Ethyl Acetate (EtOAc) | Reaction Medium | Achieved a yield of 81% for a related benzonitrile. | researchgate.net |

| Dehydration | Toluene | Reaction Medium | Yield of 92% reported in a patent for a similar process. | google.com |

| Dehydration | Dichloromethane | Reaction Medium | Yield of 92% reported in a patent for a similar process. | google.com |

| Ammonolysis | Ethanol | Green Solvent | Used as an environmentally preferable solvent for the preceding step. | researchgate.net |

| Purification | Methanol/Water | Recrystallization | Used to achieve high purity (99%) of the final product. | google.com |

Temperature and Pressure Control in Industrial and Laboratory Synthesis

Temperature and pressure are critical variables that must be precisely controlled to ensure optimal reaction kinetics, minimize side-product formation, and maintain safety. In the synthesis of 2,3-Dichloro-6-fluorophenylacetonitrile and its analogues, specific temperature ranges are maintained for different stages of the process.

For the dehydration of the precursor amide, reaction temperatures are typically elevated to drive the reaction to completion. Studies have explored temperatures ranging from 50°C in toluene to the reflux temperature of the solvent system, such as dichloromethane. google.com One optimized procedure for a related compound was conducted between 60°C and reflux in ethyl acetate. researchgate.net In some industrial processes involving gas-phase reactions like ammoxidation, temperatures can be significantly higher, reaching up to 420-550°C. researchgate.netgoogle.com

Pressure control is particularly important during purification by distillation. High-purity 2,3-Dichloro-6-fluorophenylacetonitrile is often obtained by vacuum distillation. A common condition reported for the distillation of the closely related 2,6-dichloro-3-fluorobenzonitrile (B173952) is a pressure of 20 mmHg, which allows the compound to boil at a lower temperature (130°C), thus preventing thermal decomposition. researchgate.netgoogle.com For certain reactions involving gaseous reagents or volatile by-products, industrial syntheses may be conducted in sealed systems like autoclaves under elevated pressure to ensure containment and achieve the necessary reaction conditions. google.com

| Process Step | Temperature | Pressure | Purpose | Reference |

|---|---|---|---|---|

| Dehydration Reaction | 50°C - Reflux | Atmospheric | To ensure complete reaction of the starting amide. | researchgate.netgoogle.com |

| Ammoxidation | ~420°C | Atmospheric/Slightly Elevated | High-temperature catalytic conversion in the gas phase. | google.com |

| Purification | 130°C | 20 mmHg (Vacuum) | Purification via vacuum distillation to prevent degradation. | researchgate.netgoogle.com |

| Chlorination | ~170°C | Elevated (Autoclave) | High-temperature reaction in a sealed system for safety and efficiency. | google.com |

Catalytic Systems in 2,3-Dichloro-6-fluorophenylacetonitrile Production

Catalysts are essential for increasing the rate and selectivity of the chemical reactions leading to 2,3-Dichloro-6-fluorophenylacetonitrile. In the common dehydration step of the corresponding amide, N,N-dimethylformamide (DMF) is frequently used as a catalyst. researchgate.net It reacts with the dehydrating agent to form a Vilsmeier-type intermediate, which is the active species that facilitates the conversion of the amide to the nitrile. Research has shown that using 20 mol% of DMF is effective. researchgate.net Organic amines, such as triethylamine, also serve as catalysts in this transformation, often by acting as a base to activate the dehydrating agent or neutralize acidic by-products. google.com

For alternative synthetic routes, such as the direct ammoxidation of a corresponding toluene derivative, more complex, heterogeneous catalysts are required. A patent for the synthesis of 2,3-dichlorobenzonitrile (B188945) describes a catalyst system composed of a mixture of metal oxides (Titanium, Vanadium, Antimony, Boron) on a silica (B1680970) (SiO₂) support. google.com This type of catalyst is designed for high-temperature, gas-phase reactions and is crucial for achieving high conversion rates and selectivity, with reported yields exceeding 95%. google.com

Sustainable Synthetic Practices for 2,3-Dichloro-6-fluorophenylacetonitrile

The chemical industry is increasingly adopting sustainable practices to minimize environmental impact. For the synthesis of 2,3-Dichloro-6-fluorophenylacetonitrile, this involves developing greener protocols and optimizing synthetic routes to improve atom economy and reduce waste.

Development of Green Chemistry Protocols

Green chemistry principles are being applied to the synthesis of specialty chemicals to make processes safer and more environmentally benign. A key area of improvement is the replacement of hazardous reagents. primescholars.com

In the synthesis of related benzonitriles, a significant green advancement has been the move away from toxic and corrosive dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net These traditional reagents generate significant amounts of acidic waste that is difficult to dispose of. A greener alternative involves using bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, in combination with a catalyst like DMF. researchgate.net BTC is a solid and safer to handle than gaseous reagents like phosgene.

The use of "green solvents" is another cornerstone of sustainable synthesis. Ethanol, which is renewable and has a lower toxicity profile than many petrochemical-based solvents, has been used as a suitable green solvent in the ammonolysis step that forms the amide precursor to the final nitrile product. researchgate.net

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation. scranton.edunih.gov

The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product. primescholars.com The dehydration of 2,3-Dichloro-6-fluorophenylacetamide to 2,3-Dichloro-6-fluorophenylacetonitrile is a good example of a reaction with high atom economy.

Reaction: C₈H₆Cl₂FNO (Amide) → C₈H₄Cl₂FN (Nitrile) + H₂O (Water)

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 6 Fluorophenylacetonitrile

Reactions at the Halogenated Aromatic Ring

The reactivity of the aromatic core of 2,3-Dichloro-6-fluorophenylacetonitrile is dominated by the interplay of the electron-withdrawing effects of the halogen substituents and the acetonitrile (B52724) group. These substituents activate the ring towards certain transformations while directing the regiochemical outcome of these reactions.

Site-Selective Nucleophilic Displacement Reactions

The presence of three halogen atoms on the aromatic ring makes 2,3-Dichloro-6-fluorophenylacetonitrile a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the halogens (F > Cl) and the positions of these atoms are key determinants of site-selectivity. Generally, nucleophilic attack is favored at positions activated by electron-withdrawing groups. In this molecule, the fluorine atom at the 6-position is expected to be the most susceptible to displacement due to the strong electron-withdrawing nature of fluorine and the cumulative activating effect of the adjacent chlorine and the para-cyanomethyl group.

While specific studies on 2,3-Dichloro-6-fluorophenylacetonitrile are not extensively documented in publicly available literature, the principles of SNAr on similar polyhalogenated aromatic systems provide a strong predictive framework. For instance, in related compounds, the substitution of a fluorine atom by various nucleophiles such as amines, alkoxides, and thiolates is a common and efficient transformation. The reaction conditions, including the choice of solvent and base, play a crucial role in modulating the reactivity and preventing undesired side reactions. It is anticipated that under controlled conditions, selective displacement of the fluorine atom can be achieved, yielding a range of 2,3-dichloro-6-substituted-phenylacetonitriles.

Electrophilic Functionalization of the Ring System

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the heavily halogenated and electron-deficient ring of 2,3-Dichloro-6-fluorophenylacetonitrile is expected to be challenging. The strong deactivating effect of the three halogen atoms and the cyanomethyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

However, under forcing conditions or with highly reactive electrophiles, functionalization may be possible. The directing effects of the existing substituents would govern the position of any incoming electrophile. The chlorine and fluorine atoms are ortho-, para-directing, while the cyanomethyl group is a meta-director. The cumulative effect of these groups would likely direct an incoming electrophile to the 4- or 5-position, though a complex mixture of products could be anticipated. Specific examples of electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions on this particular substrate are not readily found in the literature, underscoring the synthetic challenges associated with such transformations.

Transformations Involving the Acetonitrile Moiety

The acetonitrile group (-CH2CN) is a versatile functional handle that can be readily converted into a variety of other functionalities, significantly expanding the synthetic utility of 2,3-Dichloro-6-fluorophenylacetonitrile.

Hydrolysis and Related Conversions to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. libretexts.orgmnstate.eduorganic-chemistry.orgyoutube.comyoutube.com

Acidic Hydrolysis: Heating 2,3-Dichloro-6-fluorophenylacetonitrile with an aqueous acid, such as hydrochloric or sulfuric acid, would lead to the formation of 2,3-Dichloro-6-fluorophenylacetic acid. libretexts.orgyoutube.com The reaction proceeds through the initial protonation of the nitrile nitrogen, followed by the attack of water. youtube.com

Alkaline Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521), followed by acidification, also yields the corresponding carboxylic acid. libretexts.org In the initial step, the carboxylate salt is formed. libretexts.org

The resulting 2,3-Dichloro-6-fluorophenylacetic acid can then serve as a precursor for a variety of other derivatives, including esters, amides, and acid chlorides, by standard condensation reactions.

Table 1: Hydrolysis of 2,3-Dichloro-6-fluorophenylacetonitrile

| Reagents | Product |

|---|---|

| H3O+, Heat | 2,3-Dichloro-6-fluorophenylacetic acid |

Reduction Reactions to Amine and Aldehyde Analogues

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) can effectively reduce the nitrile to the corresponding primary amine, 2-(2,3-Dichloro-6-fluorophenyl)ethan-1-amine. This transformation provides access to a key building block for the synthesis of various biologically active molecules.

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. The reaction is typically carried out at low temperatures to trap the intermediate imine, which is then hydrolyzed upon workup to afford 2,3-Dichloro-6-fluorophenylacetaldehyde.

Table 2: Reduction of 2,3-Dichloro-6-fluorophenylacetonitrile

| Reagents | Product |

|---|---|

| 1. LiAlH4, Ether2. H2O | 2-(2,3-Dichloro-6-fluorophenyl)ethan-1-amine |

| H2, Raney Ni | 2-(2,3-Dichloro-6-fluorophenyl)ethan-1-amine |

Cyanide-Mediated Alkylation and Annulation Processes

The acidic nature of the α-protons of the acetonitrile moiety allows for deprotonation with a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The carbanion generated from 2,3-Dichloro-6-fluorophenylacetonitrile can be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This provides a route to more complex substituted phenylacetonitrile (B145931) derivatives.

Annulation Processes: This nucleophilic center can also be employed in annulation reactions to construct new ring systems. For instance, reaction with α,β-unsaturated ketones (Michael addition) or other bifunctional electrophiles can lead to the formation of cyclic and heterocyclic structures, further demonstrating the synthetic potential of this versatile starting material.

While specific examples of these reactions for 2,3-Dichloro-6-fluorophenylacetonitrile are not prominently reported, the underlying principles are well-established in organic chemistry.

Oxidative and Reductive Manipulations of the Compound

The nitrile group and the benzylic position of 2,3-dichloro-6-fluorophenylacetonitrile are the primary sites for oxidative and reductive transformations. These reactions are fundamental in converting the nitrile into other valuable functional groups like amines and carboxylic acids.

Reductive Transformations:

The catalytic hydrogenation of nitriles is a common method for the synthesis of primary amines. For arylacetonitriles, this transformation is typically achieved using catalysts like Raney nickel, palladium on carbon (Pd/C), or rhodium under a hydrogen atmosphere. The reaction proceeds through an imine intermediate, which is further reduced to the amine. A significant challenge in the hydrogenation of halogenated compounds is the potential for dehalogenation, which can lead to undesired byproducts. google.com

For instance, the catalytic reduction of a structurally related compound, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, to the corresponding ethylamine (B1201723) derivative is known to be challenging due to dechlorination. google.com The use of specific catalyst modifiers can sometimes mitigate this issue. While specific studies on the catalytic hydrogenation of 2,3-dichloro-6-fluorophenylacetonitrile are not widely reported in publicly available literature, the general principles of nitrile reduction would apply. The expected product from the complete reduction of the nitrile group would be 2-(2,3-dichloro-6-fluorophenyl)ethan-1-amine.

A plausible reaction scheme for the reduction is as follows:

Table 1: General Conditions for Catalytic Hydrogenation of Arylacetonitriles

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Typical Outcome |

| Raney Nickel | Methanol/Ammonia | 50-100 | 80-120 | High yield of primary amine |

| Pd/C | Acetic Acid | 1-5 | Room Temperature | Potential for dehalogenation |

| Rh/Al₂O₃ | Ethanol | 50-100 | 50-100 | Effective for aromatic ring hydrogenation |

Oxidative Transformations:

The nitrile group is relatively resistant to oxidation. However, the methylene (B1212753) group adjacent to the aromatic ring (the benzylic position) is susceptible to oxidation under certain conditions. Strong oxidizing agents can potentially cleave the molecule at this position.

More commonly, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.orgmnstate.edu

Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid, 2,3-dichloro-6-fluorophenylacetic acid, and the ammonium (B1175870) salt of the acid used. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate. youtube.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially forms the carboxylate salt (sodium 2,3-dichloro-6-fluorophenylacetate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

A general scheme for the hydrolysis is:

Radical Processes and Cycloaddition Reactions

Radical Processes:

The benzylic C-H bonds of 2,3-dichloro-6-fluorophenylacetonitrile are potential sites for free-radical halogenation. researchgate.net This type of reaction is typically initiated by UV light or a radical initiator and proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Free-Radical Bromination: Bromination at the benzylic position is generally more selective than chlorination. lscollege.ac.in The reaction of 2,3-dichloro-6-fluorophenylacetonitrile with a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light would be expected to yield α-bromo-2,3-dichloro-6-fluorophenylacetonitrile. The stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring, facilitates this reaction.

A representative reaction scheme is:

Table 2: General Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Temperature (°C) | Typical Product |

| N-Bromosuccinimide (NBS) | AIBN or UV light | CCl₄ | Reflux | Monobrominated product |

| Br₂ | UV light | CCl₄ | Room Temperature | Can lead to multiple brominations |

This table presents general conditions for benzylic bromination, as specific experimental data for 2,3-dichloro-6-fluorophenylacetonitrile is limited.

Cycloaddition Reactions:

The nitrile group itself is not a typical participant in [4+2] cycloaddition reactions. However, the phenylacetonitrile scaffold, when appropriately substituted, can act as a dienophile in Diels-Alder reactions, particularly if the double bond of an alkenyl-substituted derivative were present. The electron-withdrawing nature of the cyano group can enhance the dienophilic character of a C=C double bond within the molecule. masterorganicchemistry.comkhanacademy.org

For 2,3-dichloro-6-fluorophenylacetonitrile itself to participate as a dienophile, it would need to possess a site of unsaturation, for instance, if the nitrile group were reduced to an imine and then tautomerized, or if a double bond were introduced into the side chain. Without such unsaturation, its direct participation in a standard Diels-Alder reaction is unlikely. The electron-withdrawing substituents on the phenyl ring would further influence the electronic properties of any potential dienophilic system.

There is currently a lack of specific, documented examples in the scientific literature of 2,3-dichloro-6-fluorophenylacetonitrile participating in cycloaddition reactions.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 6 Fluorophenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms in 2,3-Dichloro-6-fluorophenylacetonitrile can be determined.

The ¹H NMR spectrum of 2,3-Dichloro-6-fluorophenylacetonitrile is expected to be relatively simple, showing signals for the benzylic methylene (B1212753) protons and the two aromatic protons. The aromatic region will be particularly informative due to spin-spin coupling between the protons and with the fluorine atom.

Methylene Protons (-CH₂CN): These two protons are chemically equivalent and are expected to appear as a singlet. However, coupling to the adjacent fluorine atom through space or across the aromatic system, while typically weak (a four-bond coupling, ⁴JHF), might cause slight broadening or a very narrow doublet. The electron-withdrawing nature of the nitrile group and the aromatic ring will shift this signal downfield.

Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring has two protons. Due to their different neighboring substituents, they are chemically non-equivalent and will appear as two distinct signals. Each signal will be a doublet of doublets. H-4 will be split by H-5 (a three-bond coupling, ³JHH) and by the fluorine atom at C-6 (a three-bond coupling, ³JHF). Similarly, H-5 will be split by H-4 (³JHH) and the fluorine at C-6 (a four-bond coupling, ⁴JHF). The ³JHH coupling constant is typically in the range of 7-9 Hz for ortho protons.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Dichloro-6-fluorophenylacetonitrile

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

|---|---|---|---|

| -CH₂CN | ~ 3.8 - 4.0 | Singlet (s) | N/A |

| H-4 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | ³JHH ≈ 8.0, ³JHF ≈ 6.0 |

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl and F) and the hybridization of the carbon atoms.

Aliphatic Carbons: The methylene carbon (-CH₂) is expected in the range of 20-30 ppm, while the nitrile carbon (-CN) will appear significantly downfield, typically around 115-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Dichloro-6-fluorophenylacetonitrile

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted ¹³C-¹⁹F Coupling (JCF) (Hz) |

|---|---|---|

| -CH₂CN | ~ 25 | - |

| -CN | ~ 117 | - |

| C-1 | ~ 128 | d, ³JCF ≈ 3-5 |

| C-2 | ~ 132 | d, ³JCF ≈ 4-6 |

| C-3 | ~ 129 | d, ⁴JCF ≈ 2-4 |

| C-4 | ~ 130 | d, ⁴JCF ≈ 1-3 |

| C-5 | ~ 126 | d, ³JCF ≈ 18-20 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 2,3-Dichloro-6-fluorophenylacetonitrile, a single signal is expected for the fluorine atom at the C-6 position. The multiplicity of this signal will be determined by its coupling to the nearby aromatic protons, H-4 (³JHF) and H-5 (⁴JHF). Therefore, the signal should appear as a doublet of doublets. The chemical shift is typically reported relative to a standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2,3-Dichloro-6-fluorophenylacetonitrile

| Fluorine Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum provides information on the characteristic absorption frequencies corresponding to specific molecular vibrations. Key expected absorptions for 2,3-Dichloro-6-fluorophenylacetonitrile include:

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group.

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F and C-Cl Stretches: The carbon-halogen bonds will show strong absorptions in the fingerprint region of the spectrum.

Table 4: Predicted FT-IR Absorption Bands for 2,3-Dichloro-6-fluorophenylacetonitrile

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations.

C≡N Stretch: The nitrile stretch is also strongly Raman active.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1550-1610 cm⁻¹ range are also prominent.

C-Cl Stretch: The carbon-chlorine stretching vibration will also be observable.

Table 5: Predicted Raman Shifts for 2,3-Dichloro-6-fluorophenylacetonitrile

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2240 - 2260 | Strong |

| Aromatic C=C Stretch | 1550 - 1610 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong, Sharp |

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| 2,3-Dichloro-6-fluorophenylacetonitrile |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ionized form. For 2,3-Dichloro-6-fluorophenylacetonitrile (C₈H₄Cl₂FN), this analysis would provide crucial information for its identification and characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. While 2,3-Dichloro-6-fluorophenylacetonitrile has limited polarity, it can be analyzed by ESI-MS, typically by forming adducts with ions such as protons ([M+H]⁺) or sodium ([M+Na]⁺). The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion adduct.

Anticipated ESI-MS Data:

| Ion Adduct | Expected m/z (Monoisotopic) | Expected m/z (Isotopic Distribution) |

| [M+H]⁺ | 203.9729 | A cluster of peaks reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| [M+Na]⁺ | 225.9548 | A characteristic isotopic pattern for two chlorine atoms. |

The presence of two chlorine atoms would result in a distinctive isotopic pattern for the molecular ion peak. The relative intensities of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, which is a hallmark of a dichloro-substituted compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.com This technique is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas.

For 2,3-Dichloro-6-fluorophenylacetonitrile, an HRMS analysis would be expected to confirm its elemental composition of C₈H₄Cl₂FN. The high precision of HRMS would allow for the differentiation from other potential isobaric interferences.

Expected HRMS Data:

| Molecular Formula | Calculated Monoisotopic Mass (amu) |

| C₈H₄³⁵Cl₂FN | 203.9729 |

| C₈H₄³⁵Cl³⁷ClFN | 205.9699 |

| C₈H₄³⁷Cl₂FN | 207.9670 |

Analysis of the fragmentation pattern in HRMS can also provide valuable structural information. Key fragment ions would be expected from the cleavage of the cyanomethyl group and losses of chlorine and fluorine atoms.

Computational and Theoretical Investigations of 2,3 Dichloro 6 Fluorophenylacetonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures of molecules. DFT methods are employed to elucidate the fundamental properties of 2,3-Dichloro-6-fluorophenylacetonitrile, from its three-dimensional shape to its electronic and spectroscopic features.

The first step in a computational study is typically the optimization of the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 2,3-Dichloro-6-fluorophenylacetonitrile, this process reveals the most stable three-dimensional structure. Conformational analysis further explores the energy landscape of the molecule, identifying different spatial arrangements of the atoms (conformers) and the energy barriers between them. The presence of the flexible cyanomethyl group (-CH2CN) suggests that different conformers may exist due to rotation around the C-C bond connecting it to the phenyl ring.

Table 1: Predicted Geometrical Parameters of 2,3-Dichloro-6-fluorophenylacetonitrile

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C-C (Ring) Bond Angle | ~120° |

| Cl-C-C Bond Angle | ~120° |

| F-C-C Bond Angle | ~119° |

Note: The values presented are illustrative and based on typical data for similar chemical structures. Precise values would require specific DFT calculations for this molecule.

The electronic properties of a molecule are pivotal in determining its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For 2,3-Dichloro-6-fluorophenylacetonitrile, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO. nih.gov This can influence the molecule's susceptibility to nucleophilic or electrophilic attack. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Predicted Electronic Properties of 2,3-Dichloro-6-fluorophenylacetonitrile

| Property | Description | Predicted Trend |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by electron-withdrawing halogens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered by electron-withdrawing halogens. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be relatively large, suggesting good stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of electronegative halogens and the nitrile group. |

Note: The trends are based on established principles of electronic effects in substituted aromatic systems.

Vibrational analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these modes are characteristic of the bonds and functional groups present. This analysis is not only crucial for interpreting experimental spectra but also for confirming that an optimized geometry corresponds to a true energy minimum.

For 2,3-Dichloro-6-fluorophenylacetonitrile, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group, C-H stretches of the methylene (B1212753) and aromatic groups, C-Cl stretches, and the C-F stretch. researchgate.net The predicted spectrum can serve as a benchmark for experimental identification and characterization.

Table 3: Predicted Characteristic Vibrational Frequencies for 2,3-Dichloro-6-fluorophenylacetonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| -C≡N | Stretching | 2240 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| -CH₂- | Stretching | 2850 - 2960 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of 2,3-Dichloro-6-fluorophenylacetonitrile at a given temperature.

These simulations are particularly useful for understanding the flexibility of the molecule, especially the rotation of the cyanomethyl group. MD can reveal the preferred conformations in a solution or other environment, the timescales of conformational changes, and how the molecule interacts with its surroundings. This information is invaluable for predicting how the molecule might behave in a real-world system.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models can then be used to predict the properties of new or untested compounds.

From the electronic properties calculated using DFT, several chemical reactivity descriptors can be derived. These parameters, often used in QSPR studies, provide a quantitative measure of a molecule's reactivity.

Table 4: Key Chemical Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. A more negative value indicates a higher tendency to attract electrons. chemrxiv.org |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution. A higher value indicates greater stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. Higher values indicate a stronger electrophile. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. |

These parameters would allow for a more nuanced understanding of the reactivity of 2,3-Dichloro-6-fluorophenylacetonitrile and enable comparisons with other related compounds in a quantitative manner.

Modeling of Solute-Solvent Interactions

No specific studies on the modeling of solute-solvent interactions for 2,3-dichloro-6-fluorophenylacetonitrile were found.

In general, computational models like the Polarizable Continuum Model (PCM) are employed to understand how a solvent might influence the behavior of a solute. For aromatic nitriles, the polarity of both the solute and the solvent would be critical factors in these interactions. The nitrile group is electron-withdrawing and can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents. numberanalytics.com The swelling of nitrile-based rubbers in aromatic solvents, for instance, is influenced by the polarity and interactions between the cyano groups and the solvent molecules. researchgate.net However, without specific studies, the precise nature of these interactions for 2,3-dichloro-6-fluorophenylacetonitrile remains uncharacterized.

Mechanistic Elucidation via Computational Chemistry

No specific mechanistic studies involving 2,3-dichloro-6-fluorophenylacetonitrile have been computationally modeled according to the available literature.

Computational chemistry is a powerful tool for elucidating reaction mechanisms. scispace.comnih.govrsc.org For instance, the mechanism of cyanomethylation, a reaction to introduce a -CH2CN group, has been studied for other classes of molecules using computational methods to map out the reaction pathways. scispace.comnih.govrsc.org Such studies typically involve identifying key intermediates and transition states.

There are no published data on the identification and characterization of transition states for reactions involving 2,3-dichloro-6-fluorophenylacetonitrile.

The characterization of transition states is a standard practice in computational reaction mechanism studies. researchgate.net It involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier between reactants and products. The geometry and vibrational frequencies of the transition state provide crucial insights into the bond-breaking and bond-forming processes of a reaction.

A reaction energy profile for any specific reaction of 2,3-dichloro-6-fluorophenylacetonitrile has not been computationally mapped in the available literature.

Reaction energy profiles are diagrams that illustrate the energy changes that occur as reactants are converted into products. Current time information in Edmonton, CA. These profiles map the energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction's feasibility and kinetics. Current time information in Edmonton, CA.

Synthesis and Characterization of Derivatives and Analogues of 2,3 Dichloro 6 Fluorophenylacetonitrile

Systematic Derivatization at the Acetonitrile (B52724) Group

The acetonitrile group of 2,3-dichloro-6-fluorophenylacetonitrile is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Key reactions include hydrolysis to amides and carboxylic acids, and cycloaddition reactions to form heterocyclic structures such as tetrazoles.

The hydrolysis of the nitrile to the corresponding amide, 2-(2,3-dichloro-6-fluorophenyl)acetamide, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric acid, which protonates the nitrogen atom, activating the carbon-nitrogen triple bond for nucleophilic attack by water. The reaction proceeds through an imidic acid intermediate which then tautomerizes to the amide. Base-catalyzed hydrolysis, using a reagent such as potassium hydroxide (B78521) in an aqueous alcohol solution, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

Further hydrolysis of the resulting amide under more forcing conditions yields 2,3-dichloro-6-fluorophenylacetic acid. libretexts.org This carboxylic acid derivative is a valuable intermediate for the synthesis of esters and other derivatives through standard coupling reactions. msu.edu

A significant derivatization of the nitrile group is its conversion into a tetrazole ring via [3+2] cycloaddition reactions. This is commonly achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. chemicalbook.comrsc.org The reaction of 2,3-dichloro-6-fluorophenylacetonitrile with sodium azide would yield 5-((2,3-dichloro-6-fluorophenyl)methyl)-1H-tetrazole. This transformation is of particular interest as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design. nist.gov

Modifications and Substitutions on the Dichloro-fluorophenyl Moiety

In the case of 2,3-dichloro-6-fluorophenylacetonitrile, the existing substituents significantly influence the position of any further substitution. The fluorine atom at position 6, and the chlorine atoms at positions 2 and 3, along with the cyanomethyl group at position 1, create a complex electronic environment. Electrophilic substitution, such as nitration or further halogenation, would be challenging due to the deactivated nature of the ring. If a reaction were to occur, the directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome.

Nucleophilic aromatic substitution (SNAr) offers a more viable strategy for modifying the phenyl ring, particularly by displacing one of the halogen atoms. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. researchgate.netthegoodscentscompany.com In 2,3-dichloro-6-fluorophenylacetonitrile, the cyanomethyl group and the halogens themselves act as activating groups for SNAr. The fluorine atom is often a better leaving group than chlorine in SNAr reactions, suggesting that substitution of the fluorine at position 6 could be a potential pathway for derivatization. For instance, reaction with a nucleophile like an alkoxide or an amine could lead to the corresponding ether or aniline (B41778) derivative.

Synthesis and Properties of Positional Isomers and Homologues

The synthesis of positional isomers of 2,3-dichloro-6-fluorophenylacetonitrile allows for the exploration of the impact of substituent placement on the molecule's properties. Several isomers, such as 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile (B173952), are accessible through established synthetic routes.

One common method for the synthesis of such benzonitriles is the ammoxidation of the corresponding substituted toluenes. For example, a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene can be subjected to ammoxidation in the gas phase over a suitable catalyst to yield a mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. libretexts.org These isomers can then be separated by fractional distillation. libretexts.org Another route to these isomers involves the cyanation of a halogenated precursor. For instance, 2,4-dichloro-5-fluorobenzonitrile can be synthesized from 5-bromo-2,4-dichlorofluorobenzene by reaction with copper(I) cyanide. algoreducation.com

The synthesis of homologues, where the acetonitrile side chain is extended, can be achieved through multi-step sequences. For example, to synthesize 3-(2,3-dichloro-6-fluorophenyl)propanenitrile, one could start with 2,3-dichloro-6-fluorobenzaldehyde (B1306592). A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a nitrile group could form the corresponding cinnamonitrile (B126248) derivative. Subsequent reduction of the double bond would yield the desired propanenitrile homologue.

The physical and chemical properties of these positional isomers and homologues are expected to differ due to variations in dipole moments, steric hindrance, and electronic effects, which in turn influence their reactivity and spectroscopic characteristics.

Enantioselective and Diastereoselective Synthetic Strategies for Chiral Analogues

The introduction of chirality into analogues of 2,3-dichloro-6-fluorophenylacetonitrile can lead to compounds with specific biological activities. Chiral centers can be introduced at the α-carbon of the acetonitrile group or on a modified side chain.

Enantioselective Synthesis:

Enantioselective approaches aim to produce a single enantiomer of a chiral molecule. This can be achieved through several methods:

Asymmetric Catalysis: The alkylation of the α-carbon of 2,3-dichloro-6-fluorophenylacetonitrile can be performed using a chiral phase-transfer catalyst or a chiral metal complex to direct the approach of an electrophile to one face of the enolate intermediate. Catalytic asymmetric addition of various nucleophiles to α-imino esters derived from the corresponding phenylacetic acid is another powerful strategy. nih.gov

Biocatalysis: Enzymes such as nitrilases can be used for the enantioselective hydrolysis of a racemic mixture of a chiral nitrile derivative, leading to the isolation of one enantiomer of the carboxylic acid and the unreacted enantiomer of the nitrile. libretexts.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct a diastereoselective reaction. For example, an Evans auxiliary could be used to control the stereochemistry of alkylation at the α-position. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Diastereoselective Synthesis:

Diastereoselective strategies are employed when creating a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the new stereocenter.

Substrate Control: The existing stereocenter(s) in the molecule can influence the stereochemical outcome of a subsequent reaction. For example, in the reduction of a ketone derivative of 2,3-dichloro-6-fluorophenylacetonitrile that already contains a chiral center, the approach of the reducing agent can be sterically hindered by the existing chiral moiety, leading to the preferential formation of one diastereomer.

Reagent Control: Chiral reagents can be used to induce diastereoselectivity. For example, a diastereoselective aldol (B89426) reaction between the enolate of 2,3-dichloro-6-fluorophenylacetonitrile and a chiral aldehyde would lead to the formation of two diastereomeric products in unequal amounts.

Chiral Resolution:

If a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. pearson.comyoutube.com The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Comparative Analysis of Reactivity and Spectroscopic Signatures Across Analogues

The structural variations among the derivatives and analogues of 2,3-dichloro-6-fluorophenylacetonitrile lead to distinct differences in their chemical reactivity and spectroscopic properties.

Reactivity Analysis:

The reactivity of the acetonitrile group is also affected by the substitution pattern on the phenyl ring. The electron-withdrawing nature of the halogenated ring will influence the acidity of the α-protons, affecting the ease of enolate formation for alkylation reactions.

Spectroscopic Signatures:

The spectroscopic data for the analogues of 2,3-dichloro-6-fluorophenylacetonitrile provide crucial information for their identification and characterization.

1H and 13C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are highly dependent on the substitution pattern. The electronegativity and anisotropic effects of the chlorine and fluorine atoms will cause characteristic shifts in the NMR spectra of the different positional isomers. The coupling constants between fluorine and adjacent protons or carbons (nJHF and nJCF) are particularly informative for structure elucidation. For chiral analogues, the protons at the stereocenter and adjacent positions may become diastereotopic, leading to more complex splitting patterns.

Infrared (IR) Spectroscopy: The IR spectra of these compounds will show a characteristic absorption for the nitrile group (C≡N stretch) typically in the range of 2240-2260 cm-1. The position of this band can be subtly influenced by the electronic effects of the substituents on the phenyl ring. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl and C-F stretching vibrations, will also be present in the fingerprint region, providing further structural information.

Mass Spectrometry (MS): The mass spectra of these halogenated compounds will exhibit characteristic isotopic patterns for chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways include the loss of the nitrile group, halogen atoms, and cleavage of the benzylic bond. High-resolution mass spectrometry is essential for determining the exact molecular formula.

Applications of 2,3 Dichloro 6 Fluorophenylacetonitrile As a Synthetic Building Block

Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, fluoro, and cyano functionalities on the phenyl ring of 2,3-Dichloro-6-fluorophenylacetonitrile provides multiple reaction sites for chemists to exploit in the assembly of intricate molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the halogen substituents can participate in various coupling and substitution reactions.

Precursor for Substituted Heterocyclic Compounds

The reactivity of the nitrile group in conjunction with the ortho-dichloro arrangement on the phenyl ring makes 2,3-Dichloro-6-fluorophenylacetonitrile a suitable starting material for the synthesis of various substituted heterocyclic compounds. The nitrile functionality can undergo cyclocondensation reactions with a range of binucleophilic reagents to form heterocyclic rings.

For instance, ortho-aminoaryl nitriles are common precursors for the synthesis of fused pyrimidine (B1678525) rings, such as those found in quinazolines. While a direct example using 2,3-dichloro-6-fluorophenylacetonitrile is not prominently documented in publicly available literature, the general synthetic strategies for quinazoline (B50416) synthesis often involve the reaction of an anthranilonitrile derivative with a one-carbon synthon. researchgate.netscielo.br Given the potential for nucleophilic aromatic substitution of one of the chlorine atoms by an amino group, a derivative of 2,3-dichloro-6-fluorophenylacetonitrile could serve as a precursor to novel quinazoline structures.

Similarly, the synthesis of substituted pyridines and pyridopyrimidines often utilizes α,β-unsaturated ketones and nitriles as starting materials. jfda-online.comnih.govnih.gov The nitrile group of 2,3-dichloro-6-fluorophenylacetonitrile can act as a key component in multicomponent reactions to construct these heterocyclic cores. The presence of the fluorine atom can also influence the regioselectivity of these cyclization reactions and the properties of the final products.

The synthesis of triazole derivatives, another important class of heterocycles with diverse biological activities, can be achieved through various synthetic routes, some of which involve nitrile-containing precursors. nih.govnih.govnih.gov The nitrile group can be converted to an amidine, which can then undergo cyclization to form the triazole ring.

Role in the Construction of Functionalized Aromatic Systems

The chloro and fluoro substituents on the aromatic ring of 2,3-Dichloro-6-fluorophenylacetonitrile play a crucial role in its application for constructing functionalized aromatic systems. These halogen atoms can be selectively replaced through nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

This reactivity allows for the introduction of a wide array of substituents, including alkyl, aryl, alkoxy, and amino groups, onto the phenyl ring. This functionalization is key to modifying the electronic and steric properties of the molecule, which is a critical aspect in the design of new materials and biologically active compounds. The ability to selectively functionalize the aromatic ring makes 2,3-Dichloro-6-fluorophenylacetonitrile a valuable building block for creating libraries of compounds for screening in drug discovery and materials science.

Utility in the Preparation of Advanced Fluorinated Aromatic Compounds

The presence of a fluorine atom in 2,3-Dichloro-6-fluorophenylacetonitrile makes it a useful precursor for the synthesis of more complex fluorinated aromatic compounds. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.govresearchgate.net

Starting from 2,3-Dichloro-6-fluorophenylacetonitrile, chemists can introduce additional fluorine atoms or fluorinated alkyl groups onto the aromatic ring or on substituents attached to it. Furthermore, the existing fluorine atom can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, providing a level of control in the synthesis of polysubstituted fluorinated aromatics. The closely related compound, 2,6-dichloro-3-fluorobenzonitrile (B173952), is highlighted as a useful intermediate in the synthesis of pharmaceuticals and plant protection agents, underscoring the importance of this class of compounds in accessing valuable fluorinated molecules. researchgate.netgoogle.com

Integration into Multi-step Organic Synthesis for Specialty Chemicals

The combination of a nitrile group and multiple halogen substituents on an aromatic ring is a common feature in intermediates used for the synthesis of dyes and pigments. The nitrile group can be part of a chromophoric system, and the halogens can be used to tune the color and properties of the final dye molecule. nih.gove-bookshelf.denih.gov

The general synthetic utility of halogenated phenylacetonitriles as building blocks for more complex molecules is well-established, and it is highly probable that 2,3-Dichloro-6-fluorophenylacetonitrile is utilized in proprietary industrial syntheses of various specialty chemicals.

Derivatization for Analytical Method Development and Sample Analysis

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comcdc.gov While specific derivatization protocols for 2,3-Dichloro-6-fluorophenylacetonitrile are not extensively published, its functional groups are amenable to standard derivatization reactions.

For GC analysis, the nitrile group could be hydrolyzed to a carboxylic acid, which is then esterified to a more volatile derivative. Alternatively, the nitrile group could be reduced to an amine, which can then be acylated or silylated. These derivatization steps would improve the chromatographic behavior and detection sensitivity of the compound.

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors. The nitrile group itself has a weak UV absorbance. Conversion of the nitrile to a more strongly absorbing group or coupling the molecule with a labeling reagent would significantly improve its detectability in complex matrices.

Interactive Data Table: Potential Derivatization Reactions for Analytical Purposes

| Functional Group | Derivatization Reaction | Resulting Derivative | Analytical Technique |

| Nitrile (-CN) | Hydrolysis and Esterification | Carboxylic Acid Ester | GC-MS |

| Nitrile (-CN) | Reduction | Primary Amine | GC-MS, HPLC |

| Amine (-NH₂) (after reduction) | Acylation | Amide | GC-MS |

| Amine (-NH₂) (after reduction) | Silylation | Silylamine | GC-MS |

| Aromatic Ring | Coupling with a fluorescent tag | Fluorescently labeled compound | HPLC-Fluorescence |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dichloro-6-fluorophenylacetonitrile with high purity, and how can competing side reactions be minimized?

- Methodology : Nucleophilic substitution and cyano group introduction are critical. For example, halogenated precursors (e.g., 2,6-dichloro-3-fluorobenzyl chloride) can react with cyanide sources (e.g., KCN/NaCN) under phase-transfer catalysis (PTC) to form the nitrile. Reaction parameters (temperature, solvent polarity) must be optimized to suppress hydrolysis of the nitrile group or over-halogenation. Use TLC or GC-MS to monitor intermediate formation .

- Data Contradictions : Some protocols suggest using LiAlH4 for reduction steps, but this may degrade the nitrile group. Alternative methods like catalytic hydrogenation with Pd/C are recommended for sensitive intermediates .

Q. How can the stability of 2,3-dichloro-6-fluorophenylacetonitrile be assessed under varying storage conditions (e.g., light, temperature, humidity)?

- Methodology : Perform accelerated stability studies using HPLC-UV to track degradation products. For example, store samples at 25°C/60% RH, 40°C/75% RH, and expose to UV light. Monitor for hydrolysis (formation of carboxylic acids) or dehalogenation (loss of Cl/F substituents). Use NMR to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing halogen and nitrile groups in this compound?

- Methodology :

- FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and C-F/C-Cl stretches (1100-500 cm⁻¹).

- NMR : ¹³C NMR detects deshielded carbons adjacent to halogens (e.g., C-F at ~110 ppm, C-Cl at ~40 ppm).

- MS : High-resolution ESI-MS identifies isotopic patterns for Cl (3:1 for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) predict regioselectivity in further functionalization of 2,3-dichloro-6-fluorophenylacetonitrile?

- Methodology : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic attack sites. For example, meta-fluorine may direct electrophiles to the para position due to inductive effects. Validate predictions with experimental Suzuki couplings or Ullmann reactions .

- Data Gaps : Limited experimental data on fluorine’s steric vs. electronic effects in polyhalogenated systems requires iterative computational-experimental workflows .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound (e.g., Suzuki-Miyaura)?

- Methodology :

- Factorial Design : Vary Pd catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (SPhos vs. XPhos), and bases (K₂CO₃ vs. CsF). Use ANOVA to identify critical factors.

- Contradiction Analysis : Conflicting yields may arise from trace moisture (degrades nitrile) or competing dehalogenation. Pre-dry solvents and use inert atmospheres .

Q. How does the steric and electronic profile of 2,3-dichloro-6-fluorophenylacetonitrile influence its reactivity in multicomponent reactions (e.g., Ugi, Passerini)?

- Methodology : Synthesize derivatives (e.g., replacing Cl with Br or F with CF₃) and compare reaction kinetics via LC-MS. Steric maps from molecular dynamics simulations (e.g., GROMACS) can predict accessibility of the nitrile group .

Q. What advanced separation techniques (e.g., chiral HPLC, SMB chromatography) are suitable for resolving enantiomers of derivatives like 2,3-dichloro-6-fluorophenylethylamine?

Retrosynthesis Analysis